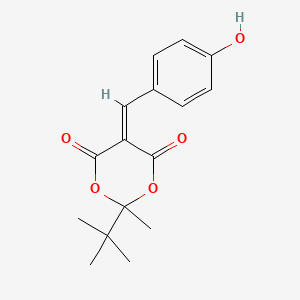
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in research as a tool to study various biochemical and physiological processes.
科学研究应用
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and receptor binding. This compound is also used as a tool to study the mechanism of action of various drugs and to identify potential drug targets. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
作用机制
The mechanism of action of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate involves its ability to bind to specific targets in biological systems. This compound is commonly used as a fluorescent probe due to its ability to emit light when excited by a specific wavelength of light. The emission of light is dependent on the binding of the compound to a specific target, which allows for the detection of various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. This compound is considered to be non-toxic and has low cytotoxicity. However, it is important to note that the effects of this compound may vary depending on the specific biological system being studied.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in lab experiments is its high sensitivity and specificity. This compound has a high binding affinity for specific targets, which allows for the detection of very small changes in biological processes. Additionally, this compound is easy to use and has a long shelf life.
One limitation of using this compound in lab experiments is its cost. This compound can be expensive to purchase, which may limit its use in certain research settings. Additionally, the use of this compound may require specialized equipment and expertise, which may limit its use in some labs.
未来方向
There are several future directions for the use of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in scientific research. One potential direction is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. Additionally, this compound may be used in the development of new drugs and therapies for various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a valuable tool in scientific research due to its high sensitivity and specificity. This compound has a wide range of applications in various fields and has the potential to lead to the development of new diagnostic tools and therapies for various diseases. Further research is needed to fully understand the potential of this compound and its future applications.
合成方法
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-morpholinecarboxamide to produce the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
属性
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-6-8-15(9-7-14)19(22)24-17-5-3-2-4-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPBBYAEFBHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)




![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)
